Barbituric acid, 5-salicylidene-2-thio-
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Overview
Description
Barbituric acid, 5-salicylidene-2-thio-, is a derivative of barbituric acid, which is a heterocyclic compound based on a pyrimidine skeleton. This compound is known for its diverse biological activities and has been studied extensively for its potential applications in medicinal chemistry. The presence of the salicylidene and thio groups in its structure enhances its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-salicylidene-2-thio-, typically involves the reaction of 2-formylbenzoic acid with thiobarbituric acid. This reaction is catalyzed by p-toluenesulfonic acid in a mixture of methanol and ethanol. The reaction proceeds through a Knoevenagel condensation, forming the desired product in good yields .
Industrial Production Methods
While specific industrial production methods for barbituric acid, 5-salicylidene-2-thio-, are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Barbituric acid, 5-salicylidene-2-thio-, undergoes various chemical reactions, including:
Knoevenagel Condensation: This is the primary reaction used in its synthesis, involving the condensation of thiobarbituric acid with aldehydes.
Michael Addition: The compound can form Michael adducts with nucleophiles such as alkoxides, amines, and thiols.
Reduction: The exocyclic double bond in the compound can be reduced, making it a model for redox coenzymes.
Hetero-Diels-Alder Reaction: It can react as a diene in this reaction to form various pyrano[2,3-d]pyrimidine derivatives.
Common Reagents and Conditions
- Catalysts: p-Toluenesulfonic acid, DABCO-based ionic liquids .
Solvents: Methanol, ethanol, chloroform.
Reagents: 2-formylbenzoic acid, thiobarbituric acid.
Major Products
5-Arylidene Derivatives: Formed through Knoevenagel condensation.
Michael Adducts: Formed through Michael addition reactions.
Pyrano[2,3-d]pyrimidine Derivatives: Formed through hetero-Diels-Alder reactions.
Scientific Research Applications
Barbituric acid, 5-salicylidene-2-thio-, has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a urease inhibitor, which is important for treating infections caused by urease-producing bacteria.
Pharmaceuticals: Derivatives of this compound have shown antimicrobial, antifungal, antitumor, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of complex heterocyclic compounds.
Catalysis: Used in enantioselective catalytic transformations to create chiral heterocycles.
Mechanism of Action
The mechanism of action of barbituric acid, 5-salicylidene-2-thio-, involves its interaction with specific molecular targets:
Urease Inhibition: The compound inhibits the enzyme urease, which hydrolyzes urea to ammonia and carbon dioxide.
Redox Reactions: The compound can act as a model for redox coenzymes, participating in mild oxidation reactions.
Comparison with Similar Compounds
Barbituric acid, 5-salicylidene-2-thio-, can be compared with other similar compounds such as:
Thiobarbituric Acid: Shares a similar structure but lacks the salicylidene group, which affects its reactivity and biological properties.
Barbituric Acid: The parent compound, which lacks both the salicylidene and thio groups, making it less reactive in certain chemical reactions.
5-Arylidene Derivatives: These compounds have similar biological activities but differ in their specific substituents, which can influence their efficacy and applications.
Properties
CAS No. |
114370-98-8 |
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Molecular Formula |
C11H8N2O3S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H8N2O3S/c14-8-4-2-1-3-6(8)5-7-9(15)12-11(17)13-10(7)16/h1-5,14H,(H2,12,13,15,16,17) |
InChI Key |
RGLBWQAEHZVAMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)NC2=O)O |
Origin of Product |
United States |
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